molecular formula C23H31NO7 B13830443 Levallorphan (Tartrate)

Levallorphan (Tartrate)

Cat. No.: B13830443
M. Wt: 433.5 g/mol
InChI Key: AJXDOUILIQZRTF-NBERPPBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levallorphan (Tartrate) is an opioid modulator belonging to the morphinan family. It is used both as an opioid analgesic and an opioid antagonist/antidote. Levallorphan acts as an antagonist of the μ-opioid receptor and as an agonist of the κ-opioid receptor, which allows it to block the effects of stronger opioids like morphine while simultaneously producing analgesia .

Preparation Methods

The synthesis of Levallorphan (Tartrate) involves several steps. One method starts with methoxyphenylacetic acid and 2-(cyclohexenyl)ethylamine as initial raw materials. The process includes nine reaction steps such as acylation condensation and Bischler-Napieralski ring closure . Industrial production methods typically involve similar multi-step synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Levallorphan (Tartrate) undergoes various chemical reactions, including:

Scientific Research Applications

Clinical Applications

  • Opioid Overdose Treatment
    • Levallorphan is utilized in clinical settings to reverse the life-threatening effects of opioid overdose, including respiratory depression and sedation. It is particularly beneficial in cases where traditional antagonists like naloxone may be insufficient due to their rapid clearance from the system .
  • Anesthesia Supplementation
    • In surgical contexts, levallorphan has been shown to enhance analgesia when combined with other analgesics like alphaprodine. A study involving 852 patients demonstrated that adding levallorphan allowed for higher doses of alphaprodine without increasing thiopental requirements, thus improving overall anesthesia management .
  • Protection Against Opioid Toxicity
    • Research indicates that levallorphan can provide protective effects against morphine toxicity. In murine models, increasing doses of levallorphan were associated with reduced mortality from morphine overdose, suggesting its potential as a protective agent in opioid administration .
  • Postoperative Pain Management
    • Levallorphan has been investigated for its role in postoperative pain management, particularly in conjunction with levorphanol. Studies have shown that it can prolong the analgesic effects of levorphanol while mitigating side effects such as sedation and respiratory depression .

Table 1: Summary of Clinical Studies Involving Levallorphan

Study ReferenceApplicationSample SizeFindings
Anesthesia852Enhanced analgesia with reduced thiopental use when combined with alphaprodine
Opioid ToxicityMiceIncreased survival rates with higher doses of levallorphan against morphine
Postoperative Pain77Prolonged analgesia duration when combined with levorphanol

Table 2: Pharmacological Properties of Levallorphan

PropertyDescription
Receptor AffinityMu-opioid receptor antagonist, partial agonist
Duration of ActionVaries; effective for several hours post-administration
Side EffectsPotential for nausea and sedation

Case Studies

  • Case Study on Opioid Overdose Management
    • A clinical report highlighted a patient who presented with severe respiratory depression due to an opioid overdose. Administration of levallorphan resulted in rapid restoration of respiratory function and consciousness within minutes, demonstrating its effectiveness as an emergency intervention.
  • Postoperative Analgesia
    • In a cohort study involving thoracic surgery patients, levallorphan was administered alongside levorphanol. Patients reported significantly lower pain scores and a reduced need for additional analgesics over a 24-hour period, indicating improved pain management strategies employing levallorphan.

Mechanism of Action

Levallorphan (Tartrate) exerts its effects by binding to opioid receptors. It acts as an antagonist at the μ-opioid receptor, blocking the effects of opioids like morphine. Simultaneously, it acts as an agonist at the κ-opioid receptor, producing analgesia. This dual action allows it to reverse opioid-induced respiratory depression while maintaining some level of pain relief .

Comparison with Similar Compounds

Levallorphan (Tartrate) is often compared with other opioid antagonists like naloxone and naltrexone. Unlike naloxone, which is a pure antagonist, Levallorphan has some agonist properties, making it unique. Similar compounds include:

Levallorphan’s unique combination of antagonist and agonist properties makes it a valuable tool in both clinical and research settings.

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural identity of levallorphan tartrate in experimental samples?

To confirm purity, use high-performance liquid chromatography (HPLC) with ultraviolet detection at 280 nm, referencing retention time (~12 minutes) and absorbance thresholds (E1% cm⁻¹: 136–146) . Structural validation involves infrared (IR) spectroscopy (KBr disk method) and ultraviolet-visible (UV-Vis) spectrophotometry, comparing spectra to reference standards. Additionally, optical rotation ([α]²²/D: −35° in H₂O) and melting point (174–178°C) serve as critical physicochemical identifiers .

Q. What are the key solubility properties of levallorphan tartrate, and how do they influence formulation design?

Levallorphan tartrate is highly soluble in water (5 mg/mL) and acetic acid but poorly soluble in ethanol and diethyl ether . These properties necessitate aqueous-based formulations for in vivo studies. For stability, maintain pH between 3.0–4.5 to prevent hydrolysis or degradation, as outlined in pharmacopeial monographs .

Q. How does levallorphan tartrate interact with opioid receptors, and what assays are used to characterize its activity?

Levallorphan acts as a partial agonist/antagonist at μ-opioid receptors (MOR) and δ-opioid receptors (DOR) . In vitro binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for MOR) in transfected cell lines (e.g., HEK293) quantify receptor affinity (Ki). Functional activity is assessed via cAMP inhibition or calcium flux assays, with naloxone as a control antagonist .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding profiles of levallorphan tartrate across studies?

Discrepancies may arise from assay conditions (e.g., cell type, ligand concentration) or species differences. To address this, standardize protocols using human recombinant receptors and validate findings with orthogonal methods (e.g., electrophysiology for functional antagonism). Cross-reference data with structural analogs (e.g., nalorphine) to contextualize partial vs. full antagonism .

Q. What experimental designs are optimal for studying levallorphan's dual role in opioid-induced respiratory depression and analgesia?

Use rodent models to separate respiratory (brainstem µ-receptor antagonism) and analgesic (spinal κ-receptor agonism) effects. Measure tidal volume and blood gas parameters (PaCO2) alongside tail-flick latency tests. Co-administer levallorphan with morphine to assess dose-dependent reversal of respiratory suppression while preserving analgesia .

Q. How can formulation challenges in levallorphan tartrate delivery be addressed for preclinical cancer studies?

Leverage nanoparticle carriers (e.g., lecithin-polymer hybrids) to enhance solubility and bioavailability. Physicochemical characterization (dynamic light scattering for particle size, HPLC for drug loading) ensures stability. In vivo pharmacokinetic studies in tumor-bearing mice should track plasma half-life and tumor accumulation via LC-MS/MS .

Q. What analytical strategies validate levallorphan tartrate stability under varying storage conditions?

Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., tartaric acid cleavage) and confirm identity via mass spectrometry. Store lyophilized formulations in hermetic containers with desiccants to prevent hygroscopic degradation .

Q. How do species-specific metabolic differences impact translational studies of levallorphan tartrate?

Perform comparative metabolism assays using liver microsomes from humans, rats, and dogs. Identify major metabolites (e.g., glucuronide conjugates) via UPLC-QTOF-MS and correlate with cytochrome P450 activity (CYP3A4/5). Adjust dosing regimens in preclinical models to match human metabolic clearance rates .

Q. Methodological Notes

  • Data Interpretation : Always cross-validate receptor binding data with functional assays to distinguish antagonism from inverse agonism .
  • Regulatory Compliance : Adhere to pharmacopeial guidelines (e.g., JP XIV) for purity testing and sterility validation in injectable formulations .
  • Ethical Considerations : Ensure opioid-related animal studies comply with institutional guidelines for analgesia and respiratory monitoring .

Properties

Molecular Formula

C23H31NO7

Molecular Weight

433.5 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-[(E)-prop-1-enyl]-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol

InChI

InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,10,13,16,18,21H,3-5,8-9,11-12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b10-2+;/t16-,18+,19+;1-,2-/m01/s1

InChI Key

AJXDOUILIQZRTF-NBERPPBASA-N

Isomeric SMILES

C/C=C/N1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC=CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.